4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride
Description
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is a fluorinated aromatic diamine derivative. The free base form (CAS 179062-06-7) has the molecular formula C₇H₆F₄N₂ and a molecular weight of 194.13 g/mol . The compound features:
- Fluorine substituents: A fluorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring.
- Diamine groups: Two amino (-NH₂) groups at positions 1 and 2, critical for forming heterocyclic compounds like benzimidazoles.
Its hazard profile includes warnings for harmful ingestion (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Properties
Molecular Formula |
C7H8Cl2F4N2 |
|---|---|
Molecular Weight |
267.05 g/mol |
IUPAC Name |
4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H6F4N2.2ClH/c8-4-2-6(13)5(12)1-3(4)7(9,10)11;;/h1-2H,12-13H2;2*1H |
InChI Key |
NPTLYSXSWWLKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)F)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride generally follows a multi-step process:
Nitration: The starting material, 4-fluoro-5-(trifluoromethyl)benzene, undergoes nitration to introduce nitro groups at the 1,2-positions of the benzene ring. This step requires carefully controlled temperatures to avoid over-nitration or decomposition.
Halogenation (Bromination): According to European Patent EP 2266961 B1, bromination of deactivated aromatic compounds such as nitro-substituted trifluoromethylbenzenes is efficiently achieved using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent under strongly acidic conditions. This method provides high regioselectivity and yield for intermediates like 1-bromo-3-nitro-5-trifluoromethyl-benzene, which are precursors in the synthetic pathway.
Reduction: The nitro groups are subsequently reduced to amino groups to yield the diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a common approach. This reduction is typically followed by salt formation with hydrochloric acid to obtain the dihydrochloride salt, enhancing compound stability and purity.
Purification: Recrystallization from polar solvent mixtures such as ethanol/water is employed to optimize purity. Analytical techniques including High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm are used to confirm purity levels.
Industrial Production Methods
Industrial-scale synthesis employs the above steps with process optimizations:
Use of continuous flow reactors or microwave-assisted heating to shorten reaction times and improve yields.
Catalytic systems and reaction conditions are optimized to reduce by-products and improve selectivity.
Chromatographic purification is minimized in favor of crystallization techniques to reduce costs and enhance scalability.
Bromination Reaction Conditions and Yields
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Brominating agent | 1,3-Dibromo-5,5-dimethylhydantoin | High regioselectivity bromination |
| Acid catalyst | Strong acid (e.g., HBr or H2SO4) | Facilitates electrophilic substitution |
| Temperature | Ambient to moderate (25-50°C) | Controlled to avoid side reactions |
| Reaction time | 1-3 hours | Optimized for maximum yield |
| Yield | Typically >85% | High purity intermediate |
Reduction and Salt Formation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reduction | Pd/C catalyst, H2 gas, solvent (ethanol or methanol) | Efficient conversion of nitro to amino groups |
| Salt formation | HCl gas or aqueous HCl | Formation of dihydrochloride salt for stability |
| Purification | Recrystallization from ethanol/water | Enhances purity >98% |
Analytical Characterization Data
| Technique | Key Observations | Interpretation |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | ^19F NMR: Signals at ~-60 ppm (CF3), -110 ppm (aromatic F) | Confirms fluorine environments |
| Mass Spectrometry (MS) | ESI-MS: Molecular ion [M+H]^+ at m/z 257.05 | Confirms molecular weight |
| Infrared Spectroscopy (IR) | NH2 stretch ~3300 cm^-1, C-F stretch ~1150 cm^-1 | Confirms functional groups |
| High-Performance Liquid Chromatography (HPLC) | Single peak with retention time consistent with pure compound | Confirms purity |
The incorporation of electron-withdrawing groups such as fluorine and trifluoromethyl significantly influences the reactivity and stability of intermediates during synthesis, necessitating careful control of reaction conditions.
Alternative synthetic routes have been developed to avoid hazardous reagents like diphenylphosphorylazide used in Curtius rearrangement steps, improving safety and yield.
Microwave-assisted synthesis and continuous flow techniques have been reported to reduce reaction times and minimize decomposition, beneficial for scale-up.
The compound's biological activity, including anti-inflammatory effects, is linked to its structural features, which are preserved and confirmed through rigorous synthetic and analytical protocols.
The preparation of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride involves a strategic sequence of nitration, selective bromination using 1,3-dibromo-5,5-dimethylhydantoin under acidic conditions, catalytic reduction of nitro groups, and salt formation. Industrial methods emphasize safety, cost-effectiveness, and scalability, incorporating advanced reaction technologies and purification techniques. Analytical characterization ensures the structural integrity and purity of the final dihydrochloride salt. These methods are supported by detailed research outcomes and data tables from patents and scientific literature, underscoring the compound's significance in chemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of fluorinated aromatic compounds.
Scientific Research Applications
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared in Table 1 :
Key Observations :
Biological Activity
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with two amine groups. This structural configuration enhances its biological activity and potential applications in pharmacology and biochemistry.
- Molecular Formula : C7H6F4N2·2HCl
- Molecular Weight : 194.13 g/mol
- CAS Number : 179062-06-7
Biological Activity Overview
The biological activity of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is primarily attributed to its ability to interact with various biological targets. The presence of fluorine and trifluoromethyl groups significantly influences its binding affinity to enzymes and receptors, which can modulate biochemical pathways.
- Enzyme Interactions : The compound has been studied for its interactions with key enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. The inhibition of COX enzymes can lead to anti-inflammatory effects, making this compound a candidate for pain relief therapies.
- Protein Binding : Its unique chemical structure allows for enhanced binding to proteins, which can affect the pharmacokinetics and bioavailability of therapeutic agents.
Research Findings
Recent studies have highlighted the following aspects of the compound's biological activity:
Anti-inflammatory Effects
A study indicated that derivatives similar to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine exhibited significant inhibitory effects on COX enzymes. The half-maximal inhibitory concentration (IC50) values for these compounds were as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the compound may possess anti-inflammatory properties comparable to established drugs like celecoxib .
Structure-Activity Relationships (SAR)
The incorporation of fluorinated groups has been shown to enhance the biological activity of similar compounds through improved binding affinity and stability in biological systems . This structural modification is crucial for the design of new therapeutic agents.
Case Studies
Several case studies have explored the efficacy of compounds related to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine in various biological assays:
- In Vivo Anti-inflammatory Studies : In rat models, compounds derived from this structure demonstrated significant reductions in edema and inflammatory markers, indicating potential use in treating inflammatory diseases.
- Docking Studies : Molecular docking simulations have revealed that these compounds can effectively bind to active sites on COX enzymes, providing insights into their mechanism of action .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation of nitro precursors. For example, intermediates like 4-fluoro-5-nitrobenzene derivatives can be reduced using Pd/C under H₂, followed by dihydrochloride salt formation with HCl gas . Purity optimization requires recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC with UV detection (λ = 254 nm) .
Q. How is the crystal structure of this compound determined, and which software tools are suitable for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is preferred. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, leveraging restraints for disordered trifluoromethyl groups. OLEX2 provides a graphical interface for structure validation and hydrogen-bonding analysis .
Q. What spectroscopic techniques are critical for confirming the structure of this dihydrochloride salt?
- Methodology :
- NMR : ¹⁹F NMR to confirm fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F).
- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 257.05).
- IR : Peaks at ~3300 cm⁻¹ (NH₂ stretch) and 1150 cm⁻¹ (C-F stretch) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electron-withdrawing effects of CF₃ and F groups, directing electrophilic substitution to the para position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis at 80°C .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Methodology :
- Comparative SAR Analysis : Test analogs (e.g., 3-chloro-5-CF₃ derivatives ) in identical assays (e.g., MTT for cytotoxicity).
- Structural Modifications : Introduce substituents to the benzene ring (e.g., methylpiperazine ) to assess steric vs. electronic contributions.
- Data Normalization : Use IC₅₀ ratios relative to controls to account for batch-to-batch variability .
Q. How can computational modeling predict solubility and stability in aqueous buffers?
- Methodology :
- Solubility : Use COSMO-RS simulations to estimate logP (~2.3) and solubility in PBS (pH 7.4).
- Stability : Molecular dynamics (MD) simulations (AMBER force field) predict hydrolysis rates of the dihydrochloride salt under varying pH .
Comparative and Methodological Questions
Q. How does this compound compare to 4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride in terms of crystallographic packing?
- Methodology : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks. The methyl group in the analog introduces steric hindrance, reducing π-π stacking interactions vs. the fluoro-substituted parent compound .
Q. What experimental designs mitigate decomposition during long-term storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
